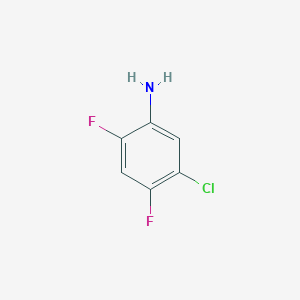

5-Chloro-2,4-difluoroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2,4-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDJKRZDCUNAAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647477 | |

| Record name | 5-Chloro-2,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348-65-2 | |

| Record name | 5-Chloro-2,4-difluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 348-65-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Chloro-2,4-difluoroaniline CAS number 348-65-2 properties

An In-Depth Technical Guide to 5-Chloro-2,4-difluoroaniline (CAS No. 348-65-2)

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. This halogenated aniline is a critical building block in modern medicinal and agricultural chemistry, valued for the unique physicochemical properties it imparts to target molecules. This document provides an in-depth look at its properties, safety protocols, spectroscopic characteristics, and practical synthetic applications.

Core Compound Identity and Properties

This compound is a polysubstituted aromatic amine. The strategic placement of two highly electronegative fluorine atoms and a chlorine atom on the aniline ring creates a unique electronic environment that influences its reactivity and the properties of its derivatives. It is typically supplied as an off-white to gray or yellow solid.[1][2]

Physicochemical & General Data

The fundamental properties of this compound are summarized below. Note that some parameters, such as boiling point and density, are often reported as predicted values due to the compound's nature as a synthetic intermediate.

| Property | Value | Source(s) |

| CAS Number | 348-65-2 | [3][4] |

| Molecular Formula | C₆H₄ClF₂N | [4] |

| Molecular Weight | 163.55 g/mol | [4] |

| IUPAC Name | This compound | [5] |

| Synonyms | 1-Amino-5-chloro-2,4-difluorobenzene, 5-Chloro-2,4-difluorobenzenamine | [3] |

| Appearance | Off-white to gray solid | [2] |

| Melting Point | 50-51 °C | [2][3] |

| Boiling Point | 218.7 ± 35.0 °C (Predicted) | [2][3] |

| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [3] |

| Flash Point | 86.1 ± 25.9 °C (Predicted) | [3] |

| LogP | 2.1 - 2.78 (Predicted) | [4] |

Molecular Structure

The structure of this compound is fundamental to its utility. The diagram below illustrates the connectivity and numbering of the aniline ring.

Caption: Molecular structure of this compound.

Safety, Handling, and Storage

As a halogenated amine, this compound requires careful handling. It is classified as harmful and an irritant. Adherence to established safety protocols is mandatory.

GHS Hazard Identification

The compound is classified under the Globally Harmonized System with the following hazards:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H318/H319: Causes serious eye damage/irritation.[4]

-

H335: May cause respiratory irritation.[4]

The corresponding signal word is Danger or Warning , and pictograms include the health hazard and exclamation mark symbols.[6]

Laboratory Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work should be conducted in a well-ventilated laboratory fume hood to minimize inhalation exposure.[6] An emergency eyewash station and safety shower must be readily accessible.[6]

-

Eye Protection: Chemical safety goggles or a face shield are required.[6]

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[6]

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.[6]

-

Respiratory Protection: If ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[6]

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[6]

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[6]

-

After Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[6]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Storage and Stability

The compound is stable under normal conditions.[6] For long-term integrity, it should be stored in a tightly sealed container in a dark, dry, and well-ventilated place under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[2] It is incompatible with strong oxidizing agents.[6]

Spectroscopic and Analytical Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region and one broad signal for the amine protons.

-

Aromatic Protons: The proton at C6 will appear as a triplet of doublets (td) due to coupling with the adjacent fluorine at C4 (ortho, J ≈ 8-9 Hz) and the other fluorine at C2 (meta, J ≈ 5-6 Hz). The proton at C3 will appear as a doublet of doublets (dd) due to coupling with the adjacent fluorine at C4 (ortho) and the other fluorine at C2 (para, J ≈ 2-3 Hz). These signals would typically appear between δ 6.5 and 7.5 ppm.

-

Amine Protons (-NH₂): A broad singlet is expected, typically between δ 3.5 and 4.5 ppm. The chemical shift can vary with concentration and solvent.

-

-

¹³C NMR: The carbon spectrum will display six unique signals for the aromatic carbons. A key feature is the presence of large carbon-fluorine coupling constants (JC-F).

-

Fluorine-Coupled Carbons: The carbons directly bonded to fluorine (C2 and C4) will show large one-bond coupling constants (¹JC-F) of approximately 230-250 Hz, appearing as doublets.

-

Other Aromatic Carbons: The other carbons (C1, C3, C5, C6) will exhibit smaller two-bond (²JC-F) or three-bond (³JC-F) couplings, appearing as doublets, triplets, or doublet of doublets, typically in the range of 3-25 Hz.

-

Infrared (IR) Spectroscopy

The FT-IR spectrum provides confirmation of key functional groups:

-

N-H Stretching: Two distinct, sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C-N Stretching: A signal in the 1250-1350 cm⁻¹ region.

-

C-F Stretching: Strong, characteristic bands in the 1100-1300 cm⁻¹ region.

-

C-Cl Stretching: A band in the 600-800 cm⁻¹ region.

-

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron Impact (EI-MS) would show a prominent molecular ion (M⁺) peak. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak is a definitive feature. The exact mass would be 163.0000 for the C₆H₄³⁵ClF₂N isotope.[3]

Purity Analysis (HPLC/GC)

Purity is typically assessed using High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID). A standard reversed-phase HPLC method might involve a C18 column with a mobile phase gradient of acetonitrile and water.

Synthetic Applications & Experimental Protocols

This compound is a versatile intermediate primarily used in reactions involving its nucleophilic amine group, such as amide bond formation and Buchwald-Hartwig amination.[2][7]

Strategic Importance in Drug Discovery

The inclusion of fluorine and chlorine atoms is a well-established strategy in medicinal chemistry.

-

Metabolic Stability: Fluorine atoms, particularly when placed on an aromatic ring, can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life and bioavailability of a drug candidate.

-

Binding Affinity: The high electronegativity of fluorine can alter the pKa of the aniline nitrogen and enable favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins, potentially enhancing binding affinity and selectivity.

-

Lipophilicity: Halogen substitution increases lipophilicity, which can improve a molecule's ability to cross cellular membranes.

This compound is a key building block for various pharmaceutical agents, including those targeting HIV and tyrosine kinase inhibitors.[8]

Representative Protocol: Amide Coupling

This protocol describes a standard laboratory procedure for the synthesis of an amide, a common transformation for this reagent. The causality behind each step is explained to provide field-proven insight.

Reaction: Synthesis of N-(5-chloro-2,4-difluorophenyl)acetamide

Caption: Workflow for a standard amide coupling reaction.

Methodology:

-

Vessel Preparation: To a dry, oven-baked 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g, 30.6 mmol, 1.0 equiv.).

-

Rationale: Ensuring all glassware is dry is critical as the acylating agent (acetyl chloride) is highly water-sensitive.

-

-

Inert Atmosphere & Dissolution: Purge the flask with dry nitrogen or argon. Add anhydrous dichloromethane (DCM, 100 mL) via syringe to dissolve the aniline.

-

Rationale: An inert atmosphere prevents side reactions with atmospheric moisture. DCM is a good aprotic solvent that dissolves the reactants without participating in the reaction.

-

-

Cooling & Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (TEA, 5.1 mL, 36.7 mmol, 1.2 equiv.) dropwise.

-

Rationale: The reaction is exothermic; initial cooling controls the reaction rate. TEA is a non-nucleophilic base used to scavenge the HCl byproduct generated, driving the reaction to completion.

-

-

Reagent Addition: Slowly add acetyl chloride (2.4 mL, 33.7 mmol, 1.1 equiv.) dropwise via syringe over 10 minutes, ensuring the internal temperature remains below 10 °C.

-

Rationale: Dropwise addition prevents a dangerous exotherm. A slight excess of the acylating agent ensures full conversion of the starting aniline.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.

-

Rationale: This is a self-validating step. It confirms the reaction is complete before proceeding to the workup, preventing yield loss.

-

-

Workup - Quench & Extraction: Carefully pour the reaction mixture into 100 mL of deionized water in a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).

-

Rationale: The water quench hydrolyzes any remaining acetyl chloride and dissolves the triethylamine hydrochloride salt.

-

-

Workup - Washing: Combine the organic layers and wash sequentially with 1M HCl (1 x 50 mL), saturated aqueous NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

-

Rationale: The HCl wash removes residual triethylamine. The NaHCO₃ wash removes any remaining acidic impurities. The brine wash removes bulk water before drying.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure N-(5-chloro-2,4-difluorophenyl)acetamide.

Conclusion

This compound is a high-value chemical intermediate whose utility is derived from its unique substitution pattern. The presence of both fluorine and chlorine atoms provides medicinal chemists with a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of new chemical entities. A thorough understanding of its chemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective use in research and development.

References

A comprehensive list of sources has been consolidated for verification and further reading.

- New Journal of Chemistry. (n.d.). Supporting Information.

- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Dalton Transactions.

-

ResearchGate. (2021). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Chemsrc. (2025). This compound | CAS#:348-65-2. Retrieved January 7, 2026, from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved January 7, 2026, from [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved January 7, 2026, from [Link]

-

J&K Scientific LLC. (n.d.). This compound | 348-65-2. Retrieved January 7, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 7, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis. Retrieved January 7, 2026, from [Link]

-

Scholars Research Library. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548. Retrieved January 7, 2026, from [Link]

- Ochilov, S. E. U., et al. (2024). Synthesis of a new derivative of 5-fluorouracil based on 2-chloro-n-(4-iodophenyl) acetamide. Retrieved January 7, 2026, from a URL that would be linked to the specific journal article if available.

-

Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved January 7, 2026, from [Link]

Sources

- 1. Spectral Database for Organic Compounds, SDBS | Organic Education Resources [organicers.org]

- 2. This compound CAS#: 348-65-2 [m.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C6H4ClF2N | CID 24820301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

physical and chemical properties of 5-Chloro-2,4-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Chloro-2,4-difluoroaniline

This compound is a halogenated aromatic amine that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique trifunctional substitution pattern—an amine group, a chlorine atom, and two fluorine atoms—provides a versatile scaffold for the synthesis of complex molecules. The electronic properties conferred by the fluorine and chlorine atoms, combined with the reactive nature of the aniline moiety, make it a crucial intermediate in the development of pharmaceuticals and agrochemicals.[1] This guide offers a comprehensive overview of its core properties, synthesis, reactivity, and applications, providing a critical resource for professionals engaged in advanced chemical research.

Part 1: Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in synthetic chemistry. These properties dictate its behavior in reaction media, its purification methods, and its handling and storage requirements.

Structural and Molecular Data

The arrangement of substituents on the benzene ring is key to the molecule's reactivity. The fluorine atoms at positions 2 and 4, and the chlorine at position 5, create a specific electronic environment that influences the reactivity of the amine group and the aromatic ring itself.

| Property | Value | Source(s) |

| CAS Number | 348-65-2 | [1][2][3] |

| Molecular Formula | C₆H₄ClF₂N | [1][2][3] |

| Molecular Weight | 163.55 g/mol | [1][3][4] |

| IUPAC Name | This compound | [4][5] |

| Synonyms | 1-Amino-5-chloro-2,4-difluorobenzene | [1][2] |

| InChI Key | IKDJKRZDCUNAAB-UHFFFAOYSA-N | [5] |

| SMILES | C1=C(C(=CC(=C1Cl)F)F)N | [5] |

Physical Characteristics

This compound is typically a solid at room temperature, with a defined melting point that is indicative of its purity.[1][6] Its solubility characteristics are crucial for selecting appropriate solvent systems for reactions and purifications.

| Property | Value | Source(s) |

| Appearance | Off-white to gray solid | [6] |

| Melting Point | 50-51 °C | [1][6] |

| Boiling Point | 218.7 ± 35.0 °C (Predicted) | [1][3] |

| Density | 1.5 ± 0.1 g/cm³ | [3] |

| Flash Point | 86.1 ± 25.9 °C | [1][3] |

| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C (Predicted) | [1][3] |

| Refractive Index | 1.543 | [1] |

| pKa | 2.21 ± 0.10 (Predicted) | [6] |

| LogP | 2.46 - 2.78 | [1][3] |

Part 2: Synthesis and Reactivity

The synthesis of this compound often starts from more readily available polychlorinated nitroaromatics. The reactivity of the final product is dominated by the nucleophilic character of the amine group and the potential for electrophilic substitution on the aromatic ring, which is modulated by the existing substituents.

Synthetic Pathways

A common industrial synthesis involves a two-step process starting from 2,4,5-trichloronitrobenzene. This pathway is notable for its specificity and high yields.[7][8][9]

-

Fluorination: The first step is a nucleophilic aromatic substitution (SNAr) reaction where two chlorine atoms are replaced by fluorine. This is typically achieved by heating 2,4,5-trichloronitrobenzene with a fluorinating agent like anhydrous potassium fluoride (KF).[7] The reaction is often facilitated by a phase-transfer catalyst in a high-boiling point solvent.[7][9] This selectively produces 2,4-difluoro-5-chloronitrobenzene.[7]

-

Reduction: The nitro group of the intermediate is then reduced to an amine. This is commonly accomplished through catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst.[8][10] This step yields the final product, this compound.

Caption: Synthetic route to this compound.

Chemical Reactivity

The chemical behavior of this compound is influenced by its functional groups:

-

Aniline Moiety: The primary amine group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, diazotization (to form diazonium salts), and condensation reactions. These transformations are fundamental to its use as a building block in organic synthesis.

-

Aromatic Ring: The benzene ring is activated by the amine group but deactivated by the halogen substituents towards electrophilic aromatic substitution. The directing effects of the substituents will guide the position of any incoming electrophiles.

The compound is stable under normal storage conditions but should be kept away from strong oxidizing agents.[2]

Part 3: Applications in Drug Discovery and Agrochemicals

This compound is a valuable intermediate in the synthesis of biologically active molecules.[1] Its structural features are often incorporated into compounds designed to interact with specific biological targets.

-

Pharmaceuticals: It serves as a key building block for various active pharmaceutical ingredients (APIs).[11][12] For instance, it is utilized in the synthesis of inhibitors for enzymes like tyrosine kinases, which are important targets in oncology.[11] The presence of chlorine and fluorine can enhance metabolic stability, membrane permeability, and binding affinity of the final drug molecule.[13]

-

Agrochemicals: In the agrochemical industry, this compound is used in the development of new herbicides and fungicides.[1][14] The halogenated phenylamine structure is a common feature in many pesticides.

Part 4: Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum would show signals in the aromatic region, with chemical shifts and coupling patterns determined by the electronic effects of the fluorine, chlorine, and amine groups.

-

¹³C NMR: The carbon NMR would display distinct signals for each of the six carbon atoms in the benzene ring, with their chemical shifts influenced by the attached substituents.

-

¹⁹F NMR: The fluorine NMR spectrum would provide characteristic signals for the two non-equivalent fluorine atoms, offering a powerful tool for structural confirmation.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amine group, as well as C-F and C-Cl stretching vibrations.

Part 5: Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

Hazard Identification

The compound is classified as hazardous.[2] Key hazards include:

-

Harmful if swallowed (Acute Toxicity, Oral, Category 4).[2]

-

Causes serious eye damage (Category 1) or serious eye irritation.[2][4]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[15]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep in the dark and under an inert atmosphere.[6]

-

First Aid:

-

Inhalation: Move the person to fresh air. Seek immediate medical attention.[2]

-

Skin Contact: Wash off immediately with plenty of soap and water.[2]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if possible. Get immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2]

-

In case of fire, use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[2] Thermal decomposition can generate toxic gases, including carbon oxides, hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[2]

Conclusion

This compound is a strategically important chemical intermediate with a well-defined property profile. Its synthesis is well-established, and its reactivity is versatile, making it a valuable tool for chemists in the pharmaceutical and agrochemical industries. A comprehensive understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in research and development.

References

- SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: this compound.

- Chemsrc. (2025). This compound | CAS#:348-65-2.

- Guidechem. (n.d.). This compound 348-65-2.

- ChemicalBook. (2025). This compound - Safety Data Sheet.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24820301, this compound.

- ChemicalBook. (n.d.). This compound CAS#: 348-65-2.

- Fisher Scientific. (2021). Safety Data Sheet: this compound.

- Thermo Fisher Scientific. (2011). Safety Data Sheet.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis.

- Bayer Aktiengesellschaft. (1994). U.S. Patent No. 5,294,742A.

- BLD Pharm. (n.d.). 348-65-2|this compound.

- U.S. Philips Corporation. (1979). EP Patent No. 0001825B1.

- Rhone-Poulenc Chimie. (1999). U.S. Patent No. 5,994,591A.

- U.S. Philips Corporation. (1981). U.S. Patent No. 4,294,988A.

- J&K Scientific LLC. (n.d.). This compound | 348-65-2.

- U.S. Philips Corporation. (1979). EP Patent No. 0001825A1.

- Chem-Impex. (n.d.). 2,4-Difluoroaniline.

- HANGZHOU LEAP CHEM CO., LTD. (n.d.). Buy this compound.

- ChemicalBook. (n.d.). 2,5-Difluoroaniline(367-30-6) 1H NMR.

- ChemicalBook. (n.d.). 2,4-Difluoroaniline(367-25-9) 1H NMR spectrum.

- Pathak, T. P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- Wiley-VCH GmbH. (2025). 2,5-Difluoroaniline - Optional[1H NMR] - Chemical Shifts.

- Park, H. S., et al. (1999). 1H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide...

- Scarfe, G. B., et al. (2007). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. This compound | CAS#:348-65-2 | Chemsrc [chemsrc.com]

- 4. This compound | C6H4ClF2N | CID 24820301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. This compound CAS#: 348-65-2 [m.chemicalbook.com]

- 7. EP0001825B1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 8. US4294988A - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 9. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. nbinno.com [nbinno.com]

- 12. echemi.com [echemi.com]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

- 15. chemicalbook.com [chemicalbook.com]

5-Chloro-2,4-difluoroaniline molecular structure and weight

An In-Depth Technical Guide to 5-Chloro-2,4-difluoroaniline: Molecular Structure, Properties, and Synthetic Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a critical halogenated aniline intermediate. Designed for researchers, chemists, and professionals in drug development and agrochemical synthesis, this document delves into the molecule's core structural and chemical characteristics, its synthesis, and its role as a versatile building block for complex, high-value molecules.

Core Molecular Identity and Structure

This compound is an aromatic amine whose utility is defined by the specific arrangement of its functional groups on the benzene ring. The presence of two electron-withdrawing fluorine atoms, a chlorine atom, and an electron-donating amino group creates a unique electronic profile that governs its reactivity and makes it a valuable precursor in synthetic chemistry.

The formal identification of this compound is established by the following identifiers:

The structure consists of a central benzene ring. An amino group (-NH₂) is located at position 1. Two fluorine atoms are substituted at positions 2 and 4, and a chlorine atom is at position 5. This substitution pattern is crucial for its subsequent chemical transformations.

Common Synonyms :

-

5-chloro-2,4-difluoro-benzenamine[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in various reaction conditions.

| Property | Value | Source(s) |

| Molecular Weight | 163.55 g/mol | [1][3][4][5] |

| Appearance | Off-white to gray solid | [8] |

| Melting Point | 50-51 °C | [6][8][10] |

| Boiling Point | 218.7 ± 35.0 °C (Predicted) | [5][6][8] |

| Density | ~1.46-1.5 g/cm³ (Predicted) | [5][6][8] |

| Flash Point | 86.1 °C | [5][6][7] |

| LogP | 2.46 - 2.78 | [1][5][6] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [3][8] |

Synthesis Pathway and Key Reactions

This compound is not a naturally occurring compound and must be synthesized. A common industrial synthesis route begins with 2,4,5-trichloronitrobenzene, a readily available starting material. The pathway involves a two-step process: selective nucleophilic aromatic substitution (SNAr) followed by reduction.

Causality in Synthesis Design : The choice of this pathway is dictated by the high stability of the C-F bond and the predictable regioselectivity of the reactions.

-

Halogen Exchange (Halex) Reaction : The first step involves the fluorination of 2,4,5-trichloronitrobenzene. The nitro group strongly activates the ring towards nucleophilic attack, particularly at the ortho and para positions (2 and 4). This allows for the selective replacement of two chlorine atoms with fluorine using a fluoride salt like potassium fluoride (KF)[11][12][13]. The chlorine at the meta position (position 5) is significantly less reactive and remains intact.

-

Nitro Group Reduction : The resulting 2,4-difluoro-5-chloronitrobenzene is then reduced to the target aniline. Catalytic hydrogenation is a highly efficient and clean method for this transformation, where the nitro group is selectively reduced to an amine without affecting the halogen substituents on the ring[12][14][15].

The overall synthesis workflow can be visualized as follows:

Sources

- 1. This compound | C6H4ClF2N | CID 24820301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. 348-65-2|this compound|BLD Pharm [bldpharm.com]

- 4. This compound - CAS:348-65-2 - Sunway Pharm Ltd [3wpharm.com]

- 5. This compound | CAS#:348-65-2 | Chemsrc [chemsrc.com]

- 6. guidechem.com [guidechem.com]

- 7. echemi.com [echemi.com]

- 8. This compound CAS#: 348-65-2 [m.chemicalbook.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. 348-65-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]

- 12. EP0001825B1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 13. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. US4294988A - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis of 5-Chloro-2,4-difluoroaniline

An In-Depth Review of Core Synthetic Methodologies, Mechanistic Principles, and Practical Execution for Researchers and Process Chemists

Abstract

5-Chloro-2,4-difluoroaniline is a pivotal chemical intermediate, indispensable in the synthesis of a multitude of pharmaceutical and agrochemical agents.[1] Its unique trifunctionalized aromatic structure serves as a versatile scaffold for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, optimization of reaction conditions, and detailed procedural outlines. The content herein is curated for researchers, scientists, and professionals in drug development, offering a blend of theoretical knowledge and practical, field-proven insights to facilitate the efficient and safe production of this key building block.

Introduction: The Significance of this compound

The strategic importance of this compound (CAS No: 348-65-2) lies in its utility as a precursor for a range of biologically active molecules.[1] The presence of two fluorine atoms, a chlorine atom, and an amino group on the benzene ring allows for selective and sequential chemical modifications. This trifunctional nature is particularly valuable in the synthesis of targeted therapeutics, such as tyrosine kinase inhibitors, and advanced crop protection agents.[1] A thorough understanding of its synthesis is therefore crucial for chemists working on the development of novel chemical entities.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₄ClF₂N |

| Molecular Weight | 163.55 g/mol [2] |

| Boiling Point | 218.7±35.0 °C at 760 mmHg[3] |

| Density | 1.5±0.1 g/cm³[3] |

| Flash Point | 86.1±25.9 °C[3] |

| Appearance | Not specified, typically a solid or liquid |

| CAS Number | 348-65-2[2][3] |

Primary Synthetic Pathways

The industrial and laboratory-scale synthesis of this compound predominantly relies on a two-step approach starting from readily available precursors. The most established route involves the initial formation of a nitro-intermediate, followed by its reduction to the target aniline.

Pathway 1: Halogen Exchange followed by Reduction

This is the most widely documented and industrially significant route. It commences with a halogen exchange reaction on a polychlorinated nitrobenzene, followed by the reduction of the nitro group.

Overall Reaction Scheme:

Caption: Overall reaction scheme for Pathway 1.

The first step involves the selective replacement of two chlorine atoms with fluorine atoms on 2,4,5-trichloronitrobenzene. This is a nucleophilic aromatic substitution reaction, specifically a halogen exchange (Halex) reaction.

Reaction Mechanism:

The Halex reaction is facilitated by the use of an alkali metal fluoride, such as potassium fluoride (KF), in a polar aprotic solvent. The strong electron-withdrawing effect of the nitro group activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. The fluoride ion (F⁻) acts as the nucleophile, displacing the chloride ions. The choice of solvent is critical; high-boiling polar aprotic solvents like sulfolane or dimethylformamide (DMF) are effective in solubilizing the fluoride salt and promoting the reaction.[4][5] The reaction is typically carried out at elevated temperatures to overcome the activation energy of C-Cl bond cleavage.

Causality in Experimental Choices:

-

Fluorinating Agent: Potassium fluoride is a common choice due to its balance of reactivity and cost. Cesium fluoride can be used as a promoter to enhance the reaction rate.[4]

-

Solvent: Dipolar, aprotic solvents are essential to solvate the potassium cation, thereby increasing the nucleophilicity of the fluoride anion.[5]

-

Temperature: Elevated temperatures (160-250 °C) are necessary to drive the substitution of the less reactive chlorine atoms.[4]

The second step is the reduction of the nitro group of 5-Chloro-2,4-difluoronitrobenzene to an amine group. Catalytic hydrogenation is the most common and efficient method for this transformation.

Reaction Mechanism:

This reduction is typically performed using hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[5][6] The reaction proceeds through the adsorption of the nitro compound and hydrogen onto the catalyst surface. The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group. It is crucial to control the reaction conditions to avoid unwanted side reactions, such as hydrodehalogenation (removal of the chlorine atom). The presence of a base, such as sodium acetate or magnesium oxide, can help to neutralize any hydrogen halides formed and suppress dehalogenation.[4][5]

Causality in Experimental Choices:

-

Catalyst: Palladium on carbon is highly effective for nitro group reductions. The catalyst loading is typically in the range of 1-5 mol%.

-

Hydrogen Pressure: The reaction is usually carried out under a positive pressure of hydrogen to ensure a sufficient concentration of dissolved hydrogen for the reaction to proceed at a reasonable rate.

-

Solvent: Methanol or ethanol are common solvents for catalytic hydrogenation due to their ability to dissolve the substrate and their inertness under the reaction conditions.

-

Base: The addition of a base is a critical parameter to prevent the hydrodechlorination of the aromatic ring, thus improving the selectivity and yield of the desired product.[5]

Pathway 2: Chlorination of 2,4-difluoroaniline Precursors

An alternative approach involves the direct chlorination of a 2,4-difluoroaniline derivative. However, this method can be less selective and may lead to the formation of isomeric byproducts, complicating the purification process. A more controlled variation of this pathway starts with the chlorination of 2,4-difluoronitrobenzene.

Overall Reaction Scheme:

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H4ClF2N | CID 24820301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:348-65-2 | Chemsrc [chemsrc.com]

- 4. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]

- 5. US4294988A - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 6. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 5-Chloro-2,4-difluoroaniline: Starting Materials and Core Methodologies

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2,4-difluoroaniline is a pivotal chemical intermediate, finding extensive application in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural motifs are integral to the development of various therapeutic agents, including tyrosine kinase inhibitors and compounds with antiviral properties.[1] The efficient and scalable synthesis of this aniline derivative is, therefore, a subject of considerable interest within the chemical and pharmaceutical industries. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the underlying principles that govern the key transformations.

Primary Synthetic Pathways and Starting Material Considerations

The synthesis of this compound can be approached from several key starting materials. The choice of a particular route is often dictated by factors such as the cost and availability of the precursors, the desired scale of production, and the required purity of the final product. The most prevalent strategies commence from either multi-halogenated nitrobenzenes or appropriately substituted anilines.

Route 1: Synthesis from 1,2,4-Trichlorobenzene

One of the most economically viable routes begins with the readily available and inexpensive starting material, 1,2,4-trichlorobenzene.[2] This multi-step synthesis involves nitration, selective fluorination, and subsequent reduction of the nitro group.

Experimental Workflow: From 1,2,4-Trichlorobenzene

Caption: Synthetic pathway from 1,2,4-Trichlorobenzene.

Step 1: Nitration of 1,2,4-Trichlorobenzene

The initial step involves the nitration of 1,2,4-trichlorobenzene to yield 2,4,5-trichloronitrobenzene. This is a classic electrophilic aromatic substitution reaction.

-

Protocol: 1,2,4-trichlorobenzene is treated with a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

Causality: The regioselectivity of the nitration is directed by the existing chloro substituents on the benzene ring.

Step 2: Fluorination of 2,4,5-Trichloronitrobenzene

This is a crucial step where two of the chlorine atoms are selectively replaced by fluorine. This transformation is typically achieved via a nucleophilic aromatic substitution reaction known as the Halex process.

-

Protocol: 2,4,5-trichloronitrobenzene is reacted with an alkali metal fluoride, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3][4] The reaction is conducted at elevated temperatures.[4]

-

Causality: The presence of the electron-withdrawing nitro group activates the chlorine atoms at the ortho and para positions to nucleophilic attack by the fluoride ion. The chlorine at the meta position relative to the nitro group remains unreactive under these conditions. The use of a phase-transfer catalyst can enhance the reaction rate and yield.[5][6]

Step 3: Reduction of 5-Chloro-2,4-difluoronitrobenzene

The final step is the reduction of the nitro group to an amino group to furnish the desired this compound.

-

Protocol: A common and efficient method for this transformation is catalytic hydrogenation.[4][5] 5-Chloro-2,4-difluoronitrobenzene is hydrogenated using hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst.[4][5] The reaction is typically carried out in a solvent such as methanol or ethanol.

-

Causality: The palladium catalyst facilitates the addition of hydrogen across the nitro group, leading to its reduction to an amine. This method is often preferred due to its high efficiency and the clean nature of the reaction, with water being the primary byproduct.

| Starting Material | Intermediate 1 | Intermediate 2 | Final Product | Typical Reagents |

| 1,2,4-Trichlorobenzene | 2,4,5-Trichloronitrobenzene | 5-Chloro-2,4-difluoronitrobenzene | This compound | HNO₃/H₂SO₄, KF, H₂/Pd-C |

Route 2: Synthesis from 2,4-Difluoronitrobenzene

An alternative approach starts from 2,4-difluoronitrobenzene, which is a commercially available starting material. This route involves the direct chlorination of the aromatic ring followed by the reduction of the nitro group.

Experimental Workflow: From 2,4-Difluoronitrobenzene

Caption: Synthetic pathway from 2,4-Difluoronitrobenzene.

Step 1: Chlorination of 2,4-Difluoronitrobenzene

This step introduces the chlorine atom at the desired position on the 2,4-difluoronitrobenzene ring.

-

Protocol: 2,4-difluoronitrobenzene is treated with chlorine gas in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), at elevated temperatures.[7]

-

Causality: The fluorine and nitro substituents on the benzene ring direct the incoming electrophile (chlorine) to the 5-position. The Lewis acid catalyst polarizes the Cl-Cl bond, increasing the electrophilicity of the chlorine.

Step 2: Reduction of 5-Chloro-2,4-difluoronitrobenzene

This step is identical to the final step in Route 1.

-

Protocol: The nitro group of 5-chloro-2,4-difluoronitrobenzene is reduced to an amine using catalytic hydrogenation with H₂ gas and a Pd/C catalyst.

| Starting Material | Intermediate | Final Product | Typical Reagents |

| 2,4-Difluoronitrobenzene | 5-Chloro-2,4-difluoronitrobenzene | This compound | Cl₂, FeCl₃, H₂/Pd-C |

Conclusion

The synthesis of this compound is well-established, with the most common industrial routes starting from either 1,2,4-trichlorobenzene or 2,4-difluoronitrobenzene. The choice between these pathways is a strategic one, balancing the cost of starting materials against the number of synthetic steps and overall process efficiency. A thorough understanding of the underlying reaction mechanisms and careful optimization of reaction conditions are paramount to achieving high yields and purity of this valuable intermediate.

References

- Google Patents. (n.d.). Process for the preparation of 3,5-difluoroaniline.

- Google Patents. (n.d.). Process for preparing 3,5-difluoroaniline.

- Mason, T. J., & Milner, D. J. (1994). Synthesis of 2,4-difluoroaniline and 1,3-difluorobenzene from 1,2,4-trichlorbenzene.

-

Taylor & Francis Online. (n.d.). Synthesis of 2,4-Difluoroaniline and 1,3-Difluorobenzene from 1,2,4-Trichlorbenzene: Synthetic Communications: Vol 24, No 4. Retrieved from [Link]

- Google Patents. (n.d.). Method of preparing 2,4-difluoroaniline.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Method of preparing 2,4-difluoroaniline.

- Google Patents. (n.d.). Method of preparing 2,4-difluoroaniline.

-

European Patent Office. (n.d.). Method of preparing 2,4-difluoroaniline - EP 0001825 B1. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

-

J&K Scientific LLC. (n.d.). This compound | 348-65-2. Retrieved from [Link]

-

European Patent Office. (n.d.). Process for preparing chloro-difluorobenzene - EP 0447259 A1. Retrieved from [Link]

-

Chemsrc. (2025). This compound | CAS#:348-65-2. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). Process for synthesizing 2,3-difluoroaniline.

-

European Patent Office. (n.d.). Process for producing 3,5-difluoroaniline - EP 0497213 A2. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-chloroaniline. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. EP0001825B1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 3. tandfonline.com [tandfonline.com]

- 4. US4294988A - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 5. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 5-Chloro-2,4-difluoroaniline: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide offers an in-depth exploration of 5-Chloro-2,4-difluoroaniline, a critical building block in the synthesis of advanced pharmaceuticals and agrochemicals. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the compound's chemical identity, properties, synthesis methodologies, and significant applications, grounded in established scientific principles and industry best practices.

Chemical Identity and Nomenclature

The compound of interest is unequivocally identified by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .[1][2] This nomenclature precisely describes its molecular structure: an aniline core substituted with a chlorine atom at the fifth position and fluorine atoms at the second and fourth positions of the benzene ring.

For clarity in research and commerce, it is also recognized by several synonyms and identifiers:

The structural uniqueness of this compound, with its specific halogenation pattern, imparts distinct reactivity, making it a valuable intermediate in organic synthesis.[5]

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis and for ensuring safe handling.

| Property | Value | Source |

| Molecular Weight | 163.55 g/mol | [1][3] |

| Appearance | Off-white to gray solid | [6] |

| Melting Point | 50-51 °C | [4][6] |

| Boiling Point | 218.7 ± 35.0 °C at 760 mmHg | [3][6] |

| Density | ~1.5 g/cm³ | [3] |

| Flash Point | 86.1 ± 25.9 °C | [3] |

| LogP | 2.46 - 2.78 | [3][4] |

| pKa | 2.21 ± 0.10 (Predicted) | [6] |

Spectroscopic data is crucial for the quality control and identification of this compound. While a full spectral analysis is beyond the scope of this guide, typical ¹H NMR, ¹³C NMR, and mass spectrometry data are available from various chemical suppliers and databases for verification purposes.

Synthesis Pathways and Methodologies

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and industrially viable route starts from 2,4,5-trichloronitrobenzene.

Key Synthesis Steps

The overall transformation involves two primary stages: selective fluorination followed by reduction of the nitro group and dechlorination.

-

Fluorination: 2,4,5-trichloronitrobenzene undergoes nucleophilic aromatic substitution with a fluorinating agent, such as potassium fluoride (KF), to replace two chlorine atoms with fluorine, yielding 2,4-difluoro-5-chloronitrobenzene.[7][8]

-

Reductive Dechlorination: The resulting 2,4-difluoro-5-chloronitrobenzene is then subjected to catalytic hydrogenation. This step simultaneously reduces the nitro group to an amine and removes the chlorine atom.[7][8]

Sources

- 1. This compound | C6H4ClF2N | CID 24820301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 348-65-2 [sigmaaldrich.com]

- 3. This compound | CAS#:348-65-2 | Chemsrc [chemsrc.com]

- 4. guidechem.com [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound CAS#: 348-65-2 [m.chemicalbook.com]

- 7. US4294988A - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 8. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

An In-depth Technical Guide on the Toxicological Profile of 5-Chloro-2,4-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2,4-difluoroaniline is a halogenated aromatic amine with the chemical formula C₆H₄ClF₂N.[1] As a substituted aniline, it serves as a crucial building block in the synthesis of various agrochemicals, pharmaceuticals, and dyestuffs.[2] Its utility in synthetic chemistry is significant; however, the presence of chloro and fluoro substituents on the aniline ring raises pertinent questions regarding its toxicological profile. Understanding the potential health hazards associated with this compound is paramount for ensuring the safety of researchers and for the risk assessment of any downstream products. This guide provides a comprehensive overview of the available toxicological data for this compound, drawing from existing safety data sheets and studies on structurally related analogs to offer insights into its potential biological effects.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a compound is essential for interpreting its toxicological data, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| CAS Number | 348-65-2 | [3][4] |

| Molecular Formula | C₆H₄ClF₂N | [1] |

| Molecular Weight | 163.55 g/mol | [1] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 102 - 105 °C at 27 hPa | [5] |

| Density | 1.29 g/cm³ at 25 °C | [5] |

| Flash Point | 103 °C (closed cup) | [5] |

Acute Toxicity

The acute toxicity profile of this compound indicates that it is harmful if ingested and is a significant irritant to the skin and eyes.[3]

Skin and Eye Irritation: this compound is reported to cause skin irritation and serious eye damage.[1][3] This necessitates the use of appropriate personal protective equipment (PPE), including gloves and safety glasses or a face shield, during handling.[3][7]

Respiratory Irritation: Exposure to this compound may lead to respiratory irritation.[1][3] Therefore, it is crucial to handle this compound in a well-ventilated area or with respiratory protection to avoid inhalation of dust, mists, or sprays.[7][8]

Genotoxicity

The genotoxic potential of this compound is not definitively established in the available literature. One safety data sheet classifies it as not having germ cell mutagenicity.[3] However, it is well-documented that genotoxicity is a common characteristic of aniline derivatives.[9] For instance, the structurally related compound p-Chloroaniline has demonstrated clear genotoxic effects in various test systems.[10] Another related compound, 2-Chloro-4-nitroaniline, has been identified as a bacterial mutagen in Salmonella typhimurium.[11]

Given the known genotoxicity of other substituted anilines, it is prudent to handle this compound as a potential mutagen until more specific data becomes available. Standard genotoxicity assays, such as the Ames test and in vitro micronucleus assay, would be necessary to definitively characterize its mutagenic potential.

Carcinogenicity

Similar to its genotoxicity, the carcinogenicity of this compound has not been specifically determined. A safety data sheet indicates that it is not classified as a carcinogen.[3] However, carcinogenicity studies on structurally similar compounds raise concerns. For example, 5-chloro-o-toluidine has been shown to be carcinogenic in mice, inducing hemangiosarcomas and hepatocellular carcinomas.[12][13] Furthermore, p-chloroaniline is classified as possibly carcinogenic to humans by the International Agency for Research on Cancer (IARC) based on animal studies showing tumors of the spleen and liver.[14]

The carcinogenic potential of aromatic amines is often linked to their metabolic activation to reactive intermediates that can form DNA adducts. Until specific carcinogenicity bioassays are conducted on this compound, a cautious approach should be taken, informed by the data on its structural analogs.

Reproductive and Developmental Toxicity

There is limited specific information regarding the reproductive and developmental toxicity of this compound. One source states that it is not classified for reproductive toxicity.[3] However, this is a general statement and should be interpreted with caution in the absence of dedicated studies.

The assessment of reproductive and developmental toxicity is a critical component of the safety evaluation for any chemical.[15] Standard testing protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are designed to identify any adverse effects on fertility, embryonic development, and postnatal development.[16] Given the lack of data, it is not possible to conclude on the potential for this compound to act as a reproductive or developmental toxicant.

Proposed Metabolic Pathway

While no studies on the metabolism of this compound were found, research on the closely related compound 3-chloro-4-fluoroaniline in rats provides valuable insights. This study revealed that the metabolism of 3-chloro-4-fluoroaniline is rapid and extensive, with major metabolic transformations including N-acetylation and hydroxylation followed by O-sulfation.[17][18]

Based on this, a proposed metabolic pathway for this compound can be hypothesized. The primary metabolic routes are likely to involve Phase I oxidation and Phase II conjugation reactions.

Caption: Proposed metabolic pathway for this compound.

Experimental Protocols

To address the data gaps in the toxicological profile of this compound, a series of standard in vitro and in vivo assays would be required. The following provides an overview of the methodologies for key experiments.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of the test compound by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Methodology:

-

Several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are selected to detect different types of mutations.

-

The test compound is dissolved in a suitable solvent and tested at a range of concentrations.

-

The bacteria are exposed to the test compound in the presence and absence of a metabolic activation system (S9 mix from rat liver).

-

The mixture is plated on a minimal agar medium lacking histidine.

-

After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

-

A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Caption: Workflow for the Ames Test.

In Vitro Micronucleus Assay

Objective: To detect the potential of a test compound to induce chromosomal damage in cultured mammalian cells.

Methodology:

-

A suitable mammalian cell line (e.g., CHO, V79, TK6) is cultured.

-

The cells are exposed to the test compound at various concentrations, with and without metabolic activation (S9 mix).

-

After treatment, the cells are cultured in the presence of cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

The cells are harvested, fixed, and stained.

-

The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is determined by microscopy.

-

A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Conclusion

The available toxicological data for this compound indicates that it is an acute hazard, being harmful if swallowed and causing significant skin, eye, and respiratory irritation. While specific data on its genotoxicity, carcinogenicity, and reproductive toxicity is lacking, the known toxicological profiles of structurally related aniline derivatives warrant a high degree of caution when handling this compound. Further investigation through standardized toxicological assays is necessary to fully characterize its potential long-term health effects. Researchers and drug development professionals should adhere to strict safety protocols, including the use of appropriate personal protective equipment and handling in well-ventilated areas, to minimize exposure and mitigate potential risks.

References

- SynQuest Laboratories, Inc.

- CymitQuimica.

-

Chemsrc. This compound | CAS#:348-65-2. [Link]

-

PubChem. This compound | C6H4ClF2N | CID 24820301. [Link]

- Fisher Scientific.

- Fisher Scientific.

- Fisher Scientific.

-

PubMed. Genotoxicity of aniline derivatives in various short-term tests. [Link]

- Sigma-Aldrich.

- Scialli Consulting. Correlation of chemical structure with reproductive and developmental toxicity as it relates to the use of the threshold of toxicological concern.

-

Taylor & Francis Online. Developmental toxicity – Knowledge and References. [Link]

- OEHHA. Evidence on the Carcinogenicity of 5-Chloro-o-toluidine and its Strong Acid Salts.

-

Chemical Effects in Biological Systems. 2,4-Difluoroaniline (367-25-9). [Link]

-

PubMed. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. [Link]

-

Sheffield Hallam University Research Archive. Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. [Link]

-

Vivotecnia. Reproductive Toxicology for Pharmaceutical Products: Ensuring Safety and Compliance. [Link]

-

NIH. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. [Link]

-

NCBI Bookshelf. 5-Chloro-ortho-Toluidine - Some Industrial Chemicals. [Link]

-

Open Access Journals. Developmental Toxicity, Major Factors and its Effects. [Link]

- Vermont Department of Health. Para-Chloroaniline.

-

ResearchGate. Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR | Request PDF. [Link]

Sources

- 1. This compound | C6H4ClF2N | CID 24820301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 348-65-2|this compound|BLD Pharm [bldpharm.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. This compound | CAS#:348-65-2 | Chemsrc [chemsrc.com]

- 5. 5-Chloro-2-fluoroaniline - Safety Data Sheet [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oehha.ca.gov [oehha.ca.gov]

- 13. 5-Chloro-ortho-Toluidine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. healthvermont.gov [healthvermont.gov]

- 15. Developmental and Reproductive toxicology- ICH S5(R2) [vivotecnia.com]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR - Sheffield Hallam University Research Archive [shura.shu.ac.uk]

- 18. researchgate.net [researchgate.net]

The Solubility Profile of 5-Chloro-2,4-difluoroaniline: A Technical Guide for Pharmaceutical and Agrochemical Research

An in-depth guide for researchers, scientists, and drug development professionals on the solubility characteristics of 5-Chloro-2,4-difluoroaniline in organic solvents, outlining theoretical principles, predictive analysis, and detailed experimental protocols for solubility determination.

Introduction: The Critical Role of Solubility in the Application of this compound

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. These properties, summarized in Table 1, dictate the intermolecular forces at play and, consequently, its interaction with various solvents.

| Property | Value | Source |

| Molecular Formula | C₆H₄ClF₂N | |

| Molecular Weight | 163.55 g/mol | |

| Melting Point | 50-51 °C | |

| Boiling Point | 218.7 ± 35.0 °C (Predicted) | |

| LogP (Octanol-Water Partition Coefficient) | 2.78 (Predicted) | |

| pKa | 2.21 ± 0.10 (Predicted) |

The melting point of 50-51 °C indicates that it is a solid at room temperature. The predicted LogP value of 2.78 suggests a preference for lipophilic (non-polar) environments over aqueous (polar) ones, hinting at better solubility in organic solvents than in water.

Theoretical Principles of Solubility: "Like Dissolves Like"

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key intermolecular forces to consider are:

-

Hydrogen Bonding: The primary amine group (-NH₂) can act as a hydrogen bond donor, and the nitrogen and fluorine atoms can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (protic solvents like alcohols) are therefore expected to be effective at solvating this molecule.

-

Dipole-Dipole Interactions: The presence of polar C-F and C-Cl bonds, in addition to the C-N bond, creates a significant molecular dipole moment. Polar aprotic solvents, which possess dipole moments but do not have O-H or N-H bonds, can effectively interact with this compound through these forces.

-

Van der Waals Forces: These weak, non-specific interactions are present between all molecules and will play a role in the dissolution process, particularly in non-polar solvents.

Based on these principles, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made.

Predicted Solubility Profile of this compound

In the absence of specific quantitative data, a predictive solubility profile can be constructed based on the physicochemical properties of this compound and the theoretical principles of solubility. This profile, presented in Table 2, serves as a valuable starting point for solvent selection in experimental work.

| Solvent Class | Solvent Example | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of strong hydrogen bonding with the amine group. |

| Polar Aprotic | Acetone, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | Moderate to High | Can engage in strong dipole-dipole interactions. |

| Non-Polar | Toluene, Hexane | Low to Moderate | Limited intermolecular interactions with the polar functional groups. The aromatic ring of toluene may offer some pi-stacking interactions. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the equilibrium solubility method, a robust and widely accepted technique for determining the solubility of a solid in a liquid solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatic shaker or water bath capable of maintaining a constant temperature (e.g., 25 °C)

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Detailed Protocol

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The presence of undissolved solid at the end of this period is essential.

-

-

Sample Collection and Preparation:

-

Remove the vial from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette. It is critical not to disturb the solid at the bottom of the vial.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Analysis and Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions and the diluted sample solution by a suitable analytical method (e.g., HPLC-UV or GC-FID).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Conclusion

While publicly available quantitative data on the solubility of this compound in organic solvents is scarce, a strong understanding of its physicochemical properties and the fundamental principles of solubility allows for a robust predictive assessment. For researchers and drug development professionals, the ability to experimentally determine solubility is a critical skill. The detailed protocol provided in this guide offers a reliable and accurate method for generating this essential data, thereby enabling the optimization of synthetic and formulation processes involving this important chemical intermediate. By combining theoretical knowledge with rigorous experimental practice, the challenges associated with the handling and application of this compound can be effectively addressed, paving the way for continued innovation in the pharmaceutical and agrochemical industries.

References

-

PubChem. This compound. [Link]

Methodological & Application

Application Notes and Protocols for 5-Chloro-2,4-difluoroaniline in Pharmaceutical Synthesis

Abstract

5-Chloro-2,4-difluoroaniline (CAS No. 348-65-2) has emerged as a critical structural motif and versatile intermediate in modern pharmaceutical development.[1][2] Its unique electronic properties, conferred by the strategic placement of two fluorine atoms and a chlorine atom, make it an invaluable building block for complex active pharmaceutical ingredients (APIs), particularly in the oncology and antiviral therapeutic areas. These application notes provide an in-depth analysis of the scientific rationale for its use, detailed synthetic protocols for its incorporation into advanced pharmaceutical intermediates, and a focus on its role in the synthesis of targeted therapies like kinase inhibitors.

Scientific Rationale: The Strategic Value of the this compound Moiety

The utility of this compound in drug design is not coincidental; it is a direct result of the predictable and advantageous modulations its substituents have on the molecule's physicochemical and biological properties.

The Influence of Fluorine Substitution

The presence of fluorine atoms at the C2 and C4 positions is a cornerstone of this reagent's value. Fluorine, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect. This has several critical consequences:

-

Modulation of Basicity (pKa): The electron-withdrawing fluorine atoms significantly lower the pKa of the aniline nitrogen. This reduced basicity is crucial for preventing off-target interactions at physiological pH and can be essential for fitting into specific binding pockets of target proteins.

-

Enhanced Metabolic Stability: Carbon-fluorine bonds are exceptionally strong. Replacing C-H bonds with C-F bonds at positions susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block these pathways, thereby increasing the drug's half-life and bioavailability.[3]

-

Improved Target Binding Affinity: The fluorine atoms can act as hydrogen bond acceptors and engage in favorable dipole-dipole or orthogonal multipolar interactions within a protein's active site, enhancing the overall binding affinity and potency of the final drug molecule.

The Role of the C5 Chlorine Substituent

The chlorine atom at the C5 position serves two primary purposes:

-

A Handle for Further Functionalization: The chlorine atom provides a reactive site for subsequent cross-coupling reactions, most notably Palladium-catalyzed methods like the Buchwald-Hartwig amination or Suzuki coupling.[4][5] This allows for the efficient and modular construction of complex molecular architectures.

-

Electronic and Steric Tuning: As an electron-withdrawing group, the chlorine atom further fine-tunes the electronic profile of the aromatic ring. It also provides steric bulk, which can be used to control molecular conformation and optimize interactions with the target protein.

This combination of features makes this compound a "privileged" fragment, particularly for the development of ATP-competitive kinase inhibitors, where precise interactions within the ATP binding site are paramount.

Application in the Synthesis of VEGFR-2 Kinase Inhibitors

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of tumor angiogenesis, making it a high-value target in oncology.[6][7] Several potent inhibitors incorporate the this compound scaffold.

Synthetic Strategy Overview